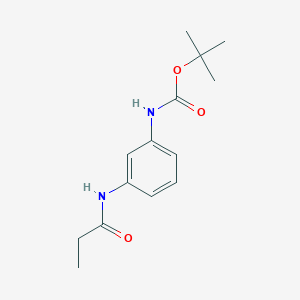![molecular formula C20H22N2O4 B268826 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268826.png)
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide's mechanism of action is not fully understood, but research suggests that it may act as an inhibitor of certain enzymes and proteins involved in disease processes. For example, in cancer cells, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In inflammation, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide may inhibit the production of pro-inflammatory cytokines, reducing the inflammatory response.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell growth and division, and reduce tumor size. In inflammation research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In neurodegenerative disorder research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potential therapeutic applications in various diseases, making it a versatile compound for research purposes. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have low toxicity, making it a safer option for animal studies. However, one limitation of using 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Orientations Futures
For 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide research include further studies on its mechanism of action, potential therapeutic applications in other diseases, and optimization of its synthesis method to improve solubility and potency. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in animal models and humans is needed to determine its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown promising results, with 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide reducing inflammation in animal models. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been studied in neurodegenerative disorders such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propriétés
Nom du produit |
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-15-5-2-3-8-18(15)26-14-19(23)21-17-7-4-6-16(13-17)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Clé InChI |
NCODYWUTIJOKED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)